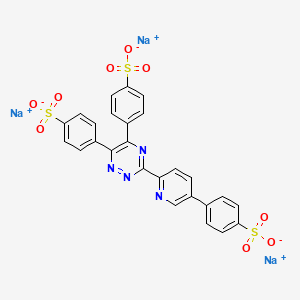

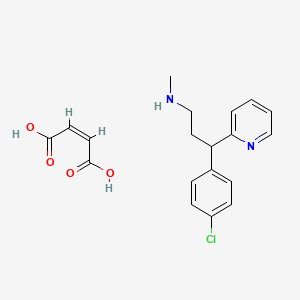

![molecular formula C₂₅H₂₃N₃O₄S B1140726 5-{4-[2-[(5-苄氧基吡啶-2-基)甲氨基]乙氧基]苄叉基}噻唑烷-2,4-二酮 CAS No. 1076199-05-7](/img/structure/B1140726.png)

5-{4-[2-[(5-苄氧基吡啶-2-基)甲氨基]乙氧基]苄叉基}噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives, including compounds similar to the one , involves various chemical reactions that highlight the versatility of these compounds in drug discovery. Notably, compounds like 5-[4-(1-methylcyclohexylmethoxy) benzyl]thiazolidine-2, 4-dione (ADD-3878) have been synthesized and studied for their hypoglycemic and hypolipidemic activities, demonstrating the essential role of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-diones is crucial for their biological activity. Studies on biocatalytic reduction to produce compounds like (±)-5-(4-{2-[methyl(2-pyridyl)amino]ethoxy}benzyl)thiazolidine-2,4-dione (BRL 49653) have shown the importance of stereochemistry and functional groups in determining their efficacy (Cantello et al., 1994).

Chemical Reactions and Properties

Thiazolidine-2,4-diones undergo various chemical reactions, including biocatalytic reductions, that are significant for modifying their chemical structure and enhancing their biological activities. For instance, the synthesis and study of antimicrobial properties of 5-r,r’-aminometylene derivatives of thiazolidine-2,4-dione and 4-thioxothiazolidine-2-one have expanded the understanding of their chemical versatility and potential applications (Derkach et al., 2016).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-diones, such as solubility and stability, are influenced by their molecular structure. Techniques such as microwave-assisted synthesis have been used to improve the yields and reduce the manufacturing costs of these compounds, highlighting their practical benefits in chemical synthesis (Somayajulu et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various chemical transformations, make thiazolidine-2,4-diones valuable in medicinal chemistry. The discovery of novel inhibitors based on the thiazolidine-2,4-dione scaffold for enzymes like MurD ligase emphasizes the chemical versatility and potential for the development of new therapeutic agents (Zidar et al., 2010).

科学研究应用

生物活性研究

- 含有 2,4-噻唑烷二酮的化合物,包括 5-{4-[2-[(5-苄氧基吡啶-2-基)甲氨基]乙氧基]苄叉基}噻唑烷-2,4-二酮,已被评估其对甘油三酯积累以及降血糖和降血脂活性的影响。这些研究使用 3T3-L1 细胞进行体外实验,并使用基因糖尿病 KKA(y) 小鼠进行体内实验,确定了进一步药理研究的候选者 (Kim 等人,2004)。

抗糖尿病和降血脂特性

- 对 5-取代噻唑烷-2,4-二酮的综合评估证明了显着的降血糖和降血脂活性,突出了 5-(4-氧苄基) 部分对于实质性活性至关重要。在这些化合物中,变体在活性和毒性方面表现出非常有利的特性,表明其具有治疗应用的潜力 (Sohda 等人,1982)。

PPARγ 转录激活和葡萄糖调节

- 合成了一系列 5-[4-[2-[取代的酞嗪酮-2(或 4)基]乙氧基]苯甲基]噻唑烷-2,4-二酮及其类似物,并在 db/db 小鼠中显示出有效的血浆葡萄糖和甘油三酯降低活性。这些化合物显示出有希望的体外 PPARγ 转录激活潜力和体内药理学研究,表明它们对糖尿病治疗的可行性 (Madhavan 等人,2001)。

抗菌特性

- 对噻唑烷酮系列的 5-R,R'-烯胺(硫)酮的研究,包括 5-{4-[2-[(5-苄氧基吡啶-2-基)甲氨基]乙氧基]苄叉基}噻唑烷-2,4-二酮的衍生物,确定了具有独特抗菌作用的化合物。这些衍生物增加了某些临床菌株对抗生素的敏感性,为开发新的抗菌化学治疗剂提供了基础 (Derkach 等人,2016)。

增强葡萄糖利用率

- 与 5-{4-[2-[(5-苄氧基吡啶-2-基)甲氨基]乙氧基]苄叉基}噻唑烷-2,4-二酮相关的咪唑并吡啶噻唑烷-2,4-二酮的研究已显示出有希望的结果,增强了培养的 L6 肌细胞中的葡萄糖利用率和糖尿病小鼠的体内降血糖活性,为糖尿病管理策略做出了贡献 (Oguchi 等人,2000)。

属性

IUPAC Name |

5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14-16H,12-13,17H2,1H3,(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHXAPZOYSKUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114079 |

Source

|

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[3-[2-[Methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

CAS RN |

1076199-05-7 |

Source

|

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

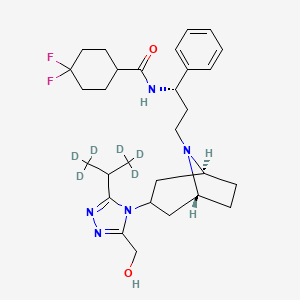

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

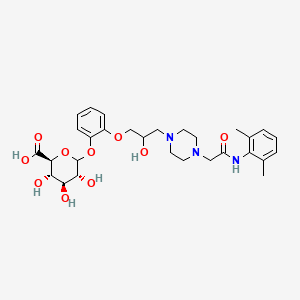

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)